molecular formula C13H13NO2 B8753811 Ethyl 8-Amino-2-naphthoate

Ethyl 8-Amino-2-naphthoate

Cat. No. B8753811
M. Wt: 215.25 g/mol
InChI Key: SLYYEFCACGGZAB-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

According to the procedure of W. Adcock, et al. Aust. J. Chem. 18, 1351 (1965), a mixture of ethyl 8-amino-2-naphthoate (5.2 g, 0.024 mol), 1N NaOH (48 mL, 0.048 mol), and dioxane (50 mL) was stirred at room temperature for 3 hours. The dioxane was removed under reduced pressure, and the aqueous phase was diluted with H2O (100 mL) and extracted with ether. Neutralization with acetic acid produced a yellow precipitate which was collected by filtration (3.2 g, 71%), m.p. 221°-223° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([C:12]([O:14]CC)=[O:13])[CH:8]=[CH:7]2.[OH-].[Na+]>O1CCOCC1>[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)C(=O)OCC
Name
Quantity
48 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous phase was diluted with H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
Neutralization with acetic acid produced a yellow precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration (3.2 g, 71%), m.p. 221°-223° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C=CC=C2C=CC(=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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